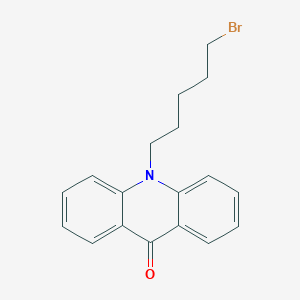

10-(5-Bromopentyl)acridin-9(10H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18BrNO |

|---|---|

Molecular Weight |

344.2 g/mol |

IUPAC Name |

10-(5-bromopentyl)acridin-9-one |

InChI |

InChI=1S/C18H18BrNO/c19-12-6-1-7-13-20-16-10-4-2-8-14(16)18(21)15-9-3-5-11-17(15)20/h2-5,8-11H,1,6-7,12-13H2 |

InChI Key |

KPZNQTVTRWWMTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Pertaining to 10 5 Bromopentyl Acridin 9 10h One

Retrosynthetic Analysis and Key Synthetic Precursors

A retrosynthetic analysis of 10-(5-bromopentyl)acridin-9(10H)-one reveals that the target molecule can be disconnected at the C-N bond, identifying acridin-9(10H)-one and a suitable 5-bromopentylating agent as the immediate precursors. The acridin-9(10H)-one core itself is typically derived from N-phenylanthranilic acid derivatives. This disconnection highlights two primary synthetic challenges: the efficient construction of the tricyclic acridinone (B8587238) scaffold and the selective N-alkylation to introduce the functionalized side chain.

The key synthetic precursors for the entire synthesis are:

For the Acridinone Core:

Anthranilic acid or its derivatives.

A substituted aniline (B41778) or phenol (B47542) derivative. acs.org

For the N-alkylation Step:

Acridin-9(10H)-one.

1,5-dibromopentane (B145557) or a similar bifunctional pentyl electrophile.

This strategic disconnection allows for a modular synthesis, where variations in either the acridinone core or the alkylating agent can be readily implemented to generate a library of analogues.

Detailed Multistep Synthetic Routes and Optimization Strategies for the Acridinone Core

The construction of the acridin-9(10H)-one core is a critical step, with several established methods available, each with its own advantages and limitations. acs.orgnih.gov A prevalent and historically significant method is the Jourdan-Ullmann condensation , which involves the copper-catalyzed reaction of an anthranilic acid with an aryl halide, followed by cyclization of the resulting N-phenylanthranilic acid. nih.govsemanticscholar.org

A typical synthetic sequence is as follows:

Ullmann Condensation: 2-Chlorobenzoic acid is condensed with an aniline in the presence of a copper catalyst to form the corresponding N-phenylanthranilic acid. nih.gov

Cyclization: The N-phenylanthranilic acid is then cyclized to acridin-9(10H)-one. This step is often promoted by strong acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅). jocpr.com

Optimization Strategies:

To improve yields, reduce reaction times, and employ more environmentally benign conditions, several optimization strategies have been developed:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the cyclization of N-phenylanthranilic acids, often leading to cleaner reactions and higher yields in shorter timeframes. jocpr.com

Alternative Catalysts: Lewis acids such as zinc chloride (ZnCl₂) have been used to catalyze the condensation and cyclization in a one-pot microwave-assisted reaction between aromatic amines and o-chlorobenzoic acid. jocpr.com

Novel Cyclization Methods: Iodine-promoted oxidative cyclizations and oxidative cyclizations of o-arylamino benzophenones represent alternative approaches to forming the acridinone ring system. nih.govsemanticscholar.org

Multi-component Reactions: More recent developments include three-component reactions that can rapidly assemble complex acridinone structures in a highly efficient manner. nih.govsemanticscholar.org

These advancements provide a versatile toolkit for the synthesis of the acridinone core, allowing for the introduction of various substituents on the aromatic rings, which is crucial for subsequent SAR studies.

Introduction of the 5-Bromopentyl Moiety: Alkylation Strategies and Reaction Conditions

The introduction of the 5-bromopentyl group at the N10 position of the acridin-9(10H)-one core is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of the acridone (B373769), being weakly basic, requires activation for efficient alkylation. researchgate.net

General Alkylation Procedure:

The most common method involves the reaction of acridin-9(10H)-one with an excess of 1,5-dibromopentane in the presence of a base.

Reaction Components:

Substrate: Acridin-9(10H)-one

Alkylating Agent: 1,5-dibromopentane

Base: Potassium carbonate (K₂CO₃) is frequently used. nih.gov Other bases like sodium hydride (NaH) can also be employed. researchgate.net

Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are common choices. nih.govnih.gov

The reaction is typically carried out at elevated temperatures to drive the alkylation to completion. The use of an excess of 1,5-dibromopentane helps to minimize the formation of the bis-acridone-substituted product.

Reaction Conditions and Optimization:

The choice of solvent and base can significantly influence the outcome of the N-alkylation.

| Parameter | Condition | Rationale |

| Solvent | DMF | Aprotic polar solvent that solvates the cation, leaving the acridone anion more nucleophilic. tandfonline.com |

| Acetone | A less polar alternative to DMF. nih.gov | |

| Base | K₂CO₃ | A moderately strong base, sufficient to deprotonate the acridone nitrogen. nih.gov |

| NaH | A strong, non-nucleophilic base that ensures complete deprotonation. researchgate.net | |

| Catalyst | Phase Transfer Catalysts (e.g., TBAB) | Can improve yields and reaction rates, especially in biphasic systems. researchgate.net |

Careful control of the reaction conditions is necessary to ensure selective mono-alkylation and to avoid potential O-alkylation, although N-alkylation is generally favored for acridones.

Exploration of Alternative Synthetic Pathways and Novel Methodologies for N-Substitution

While the direct alkylation of acridin-9(10H)-one is the most straightforward approach, alternative strategies and novel methodologies for N-substitution have been explored to enhance efficiency and expand the scope of accessible derivatives.

Microwave-Promoted Solvent-Free N-Alkylation: A greener and more efficient method involves the N-alkylation of acridones under microwave irradiation in the absence of a solvent. researchgate.netresearchgate.net This technique often utilizes a solid support, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), which acts as both a base and a reaction support. researchgate.net This approach offers advantages in terms of reduced reaction times, simplified work-up procedures, and minimized solvent waste.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the N-alkylation reaction, particularly when using inorganic bases in a biphasic system. researchgate.net The catalyst helps to transport the acridone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction. tandfonline.com

Enzymatic and Biosynthetic Approaches: While less common for the synthesis of this specific compound, biosynthetic routes for the acridone core have been developed. nih.gov These methods utilize engineered microorganisms to produce acridone derivatives from simple precursors like anthranilate and malonyl-CoA. nih.gov Although not directly applied to the synthesis of this compound, these bio-inspired approaches represent a potential future direction for the sustainable production of acridone scaffolds.

Derivatization and Functionalization Strategies of this compound for Structure-Activity Relationship Studies

The terminal bromine atom on the 5-bromopentyl chain of this compound serves as a versatile handle for a wide range of derivatization and functionalization reactions. This allows for the systematic modification of the molecule to probe structure-activity relationships (SAR) in various biological contexts.

Common Derivatization Strategies:

Nucleophilic Substitution: The bromide is a good leaving group and can be readily displaced by a variety of nucleophiles to introduce new functional groups. Common nucleophiles include:

Amines: Reaction with primary or secondary amines yields terminally-aminated derivatives. These are particularly important in the development of compounds that interact with biological targets such as DNA or specific enzymes. nih.gov

Thiols: Introduction of sulfur-containing moieties.

Azides: The resulting alkyl azide (B81097) can be further modified, for example, via click chemistry (Huisgen cycloaddition) to introduce triazole rings.

Formation of Ethers and Esters: Reaction with alcohols or carboxylates can be used to introduce ether or ester linkages, respectively.

Organometallic Coupling Reactions: While less common for this specific position, the bromide could potentially participate in certain cross-coupling reactions.

The ability to easily modify the terminal end of the pentyl chain allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Advanced Structural Elucidation and Conformational Analysis of 10 5 Bromopentyl Acridin 9 10h One

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 10-(5-Bromopentyl)acridin-9(10H)-one. Through ¹H and ¹³C NMR, the precise chemical environment of each hydrogen and carbon atom in the molecule can be determined.

In the ¹H NMR spectrum, the eight aromatic protons of the acridinone (B8587238) core are expected to appear as a series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific coupling patterns (doublets, triplets, or doublet of doublets) and chemical shifts are dictated by the substitution pattern on the rings. The protons on the pentyl chain will resonate more upfield. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is anticipated to appear as a triplet around δ 4.0-4.5 ppm, deshielded by the adjacent nitrogen atom. The methylene group bonded to the bromine atom (CH₂-Br) would also be deshielded, with a characteristic triplet expected around δ 3.4-3.6 ppm. The remaining three methylene groups of the pentyl chain would produce complex multiplets in the δ 1.5-2.0 ppm range.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the acridinone ring is a key diagnostic signal, typically found at a highly downfield chemical shift of approximately δ 177-180 ppm. researchgate.net The aromatic carbons produce a cluster of signals between δ 115 and 145 ppm. The carbons of the N-alkyl chain are observed in the upfield region, with the N-CH₂ carbon appearing around δ 45-50 ppm and the CH₂-Br carbon around δ 30-35 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively correlate proton and carbon signals and confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Acridinone Aromatic | 7.0 - 8.5 (m, 8H) | 115.0 - 145.0 |

| Acridinone C=O | - | ~177.0 |

| N-CH₂ (C1') | ~4.2 (t) | ~48.0 |

| C2'H₂ | ~1.9 (m) | ~28.0 |

| C3'H₂ | ~1.6 (m) | ~25.0 |

| C4'H₂ | ~1.8 (m) | ~32.0 |

| CH₂-Br (C5') | ~3.5 (t) | ~33.0 |

| Note: Predicted values are based on typical shifts for acridinone scaffolds and N-alkyl chains. researchgate.netcaltech.eduacgpubs.org Multiplicity is denoted as m (multiplet) and t (triplet). |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is crucial for confirming the molecular formula and investigating the fragmentation pathways of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), would be used to determine the exact mass of the protonated molecule [M+H]⁺. The molecular formula of the compound is C₁₈H₁₈BrNO. The calculated monoisotopic mass is 343.0572 u. An experimentally determined mass within a few parts per million (ppm) of this value would unequivocally confirm the molecular formula. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺).

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would include:

Alpha-cleavage: The primary fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom of the acridinone ring, leading to the loss of the alkyl side chain. libretexts.org

Loss of the Bromopentyl Chain: A significant fragment would correspond to the stable acridinone cation (m/z 195), resulting from the cleavage of the N-C bond connecting the pentyl chain.

Fragmentation of the Alkyl Chain: Sequential loss of methylene units (CH₂) from the pentyl chain can occur.

Loss of HBr: Elimination of a molecule of hydrogen bromide from the parent ion is another possible fragmentation pathway.

Table 2: Expected HRMS and Fragmentation Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₈H₁₉BrNO⁺ | 344.0648 | Protonated Molecular Ion |

| [M+H+2]⁺ | C₁₈H₁₉⁸¹BrNO⁺ | 346.0627 | Isotopic Peak for Bromine-81 |

| [M-C₅H₁₀Br]⁺ | C₁₃H₉NO⁺ | 195.0684 | Acridinone Cation |

| [M-Br]⁺ | C₁₈H₁₈NO⁺ | 264.1388 | Loss of Bromine Radical |

| Note: m/z values are for the most abundant isotopes. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound.

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acridinone core, which typically appears in the range of 1620-1640 cm⁻¹. nih.gov This band is a hallmark of the acridinone structure. Other significant absorptions include:

C-H Stretching: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine within the ring system is typically found around 1300-1350 cm⁻¹.

C-Br Stretching: The C-Br stretch is expected in the fingerprint region, usually between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic system. The symmetric stretching of the aromatic rings would produce strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1620 - 1640 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

| Note: Frequencies are approximate and can be influenced by the molecular environment. msu.eduoregonstate.eduuomustansiriyah.edu.iq |

X-ray Crystallography for Solid-State Structure Determination of Related Acridinone Scaffolds and Potential Co-crystals

While a specific crystal structure for this compound may not be publicly available, X-ray crystallography studies on related acridinone and acridine (B1665455) scaffolds provide significant insight into its likely solid-state conformation. The acridinone core is known to be essentially planar. rsc.org In the solid state, these planar aromatic systems often arrange themselves through significant π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset fashion. researchgate.netresearchgate.net These interactions are a dominant force in the crystal packing of such molecules. ucl.ac.uk

The 10-(5-bromopentyl) chain would add conformational flexibility. In a crystal lattice, this alkyl chain would likely adopt an extended conformation to maximize van der Waals interactions and optimize packing efficiency.

Furthermore, the acridinone scaffold is a known former of co-crystals. nih.gov Co-crystallization involves incorporating a second, neutral molecule (a co-former) into the crystal lattice through non-covalent interactions, such as hydrogen bonding. nih.gov The nitrogen and carbonyl oxygen of the acridinone ring can act as hydrogen bond acceptors, allowing it to form stable co-crystals with molecules that are hydrogen bond donors, such as carboxylic acids or phenols. These co-crystals can exhibit modified physicochemical properties compared to the pure compound.

Spectroscopic Probes for Investigating Ligand-Target Interactions (e.g., UV-Vis, Fluorescence Quenching, Circular Dichroism in binding studies)

The planar, aromatic structure and favorable photophysical properties of the acridinone core make this compound and related compounds excellent spectroscopic probes for studying interactions with biological macromolecules like DNA. nih.govtbzmed.ac.ir

UV-Visible (UV-Vis) Spectroscopy: The acridinone chromophore exhibits strong absorption in the UV-Vis region, typically with multiple bands between 250 nm and 450 nm. researchgate.net When an acridinone derivative interacts with DNA, for instance by intercalating between the base pairs, changes in the absorption spectrum are observed. A common observation is hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red-shift) of the absorption maximum. researchgate.netnih.gov These changes indicate a strong interaction and alteration of the electronic environment of the chromophore upon binding. The magnitude of these changes can be used to calculate binding constants (Kₐ). mdpi.com

Fluorescence Spectroscopy: Acridinone derivatives are often highly fluorescent, with long fluorescence lifetimes and good quantum yields. researchgate.netmdpi.com This fluorescence is sensitive to the local environment. The interaction with a biological target can lead to fluorescence quenching (a decrease in fluorescence intensity) or enhancement. capes.gov.br For example, when binding to DNA, the fluorescence of an acridinone probe is often quenched. tbzmed.ac.ir This quenching can be analyzed using the Stern-Volmer equation to understand the kinetics and mechanism of the interaction (static vs. dynamic quenching).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying changes in the conformation of chiral macromolecules like DNA upon ligand binding. nih.gov While this compound itself is achiral, its binding to the chiral DNA double helix can induce a CD signal in the absorption region of the acridinone chromophore. More importantly, the binding event can perturb the intrinsic CD spectrum of DNA (typically in the 200-320 nm range), providing evidence of interaction and information about the binding mode (e.g., intercalation vs. groove binding). nih.govresearchgate.net An increase in the intensity of the CD bands of DNA often suggests a stabilization of its helical structure. tbzmed.ac.ir

Investigations into the Molecular and Cellular Mechanisms of Action of 10 5 Bromopentyl Acridin 9 10h One

Elucidation of Specific Biomolecular Targets and Interactions

The biological activity of 10-(5-Bromopentyl)acridin-9(10H)-one is predicated on its interaction with key biomolecules. Its structure, featuring a planar aromatic acridone (B373769) core and a flexible N-10 alkyl-halide chain, dictates its engagement with targets such as DNA, enzymes, and other proteins.

The defining feature of the acridone scaffold is its ability to interact with DNA. The planar, polycyclic, and aromatic nature of the acridone ring system allows it to insert itself between the stacked base pairs of the DNA double helix, a process known as intercalation. patsnap.comwikipedia.org This mode of binding is driven by hydrophobic and van der Waals forces. patsnap.com

Intercalation physically disrupts the structure of the DNA helix, causing it to unwind and lengthen, which can interfere with essential cellular processes like DNA replication and transcription. patsnap.commdpi.com The N-10 substituted side chain, in this case, the 5-bromopentyl group, plays a significant role in the stability and specificity of this interaction. It is likely that this flexible chain resides within one of the DNA grooves, providing additional anchoring points. Some studies on related acridone derivatives suggest a preference for binding into the minor groove, coupled with partial intercalation of the acridone core. febscongress.org

Furthermore, acridine-based compounds can participate in electron transfer reactions once bound to DNA. Depending on the substituents, they can act as electron donors or acceptors, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, causing direct DNA damage. nih.gov

A primary mechanism of action for many acridone derivatives is the inhibition of DNA topoisomerases. febscongress.orgproquest.com These enzymes are critical for resolving topological stress in DNA during replication, transcription, and recombination.

Topoisomerase I and II: Acridones function as "topoisomerase poisons." mdpi.com Rather than blocking the enzyme's ability to bind to DNA, they stabilize the transient "cleavable complex" that forms when the enzyme cuts the DNA strand(s). mdpi.com This prevents the re-ligation of the DNA backbone, leading to an accumulation of single-strand (Topo I) or double-strand (Topo II) breaks, which are highly cytotoxic. mdpi.com N-10 substituted acridones have shown inhibitory activity against both Topoisomerase I and Topoisomerase IIα. febscongress.org

Kinase Activity: The acridone scaffold has also been identified as a potent inhibitor of various protein kinases. N-10 substituted acridones have been specifically investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4) and AKT kinase, both of which are involved in cell proliferation and survival pathways. nih.govnih.gov The inhibition of these kinases disrupts signaling cascades essential for cancer cell growth.

The following table summarizes the inhibitory activities of some N-10 substituted acridone derivatives against various kinases, illustrating the potential of this chemical class.

| Compound Class | Target Kinase | IC₅₀ Value | Reference |

| N¹⁰-substituted acridone | AKT | 5.38 µM | nih.gov |

| N-benzyl substituted acridone | MARK4 | 1.8 µM | nih.gov |

| Tryptophan-acridone derivative | MARK4 | 2.13 µM | nih.gov |

Data presented is for structurally related compounds to illustrate the general activity of the acridone class.

Beyond enzymes that directly process DNA, this compound likely interacts with other critical cellular proteins.

P-glycoprotein (P-gp): Many N-10 substituted acridones are recognized as potent modulators of P-glycoprotein (P-gp, or MDR1). researchgate.netresearchgate.net P-gp is an ATP-dependent efflux pump that removes a wide range of xenobiotics, including many chemotherapy drugs, from cells, and its overexpression is a major cause of multidrug resistance (MDR) in cancer. researchgate.netnih.gov Acridone derivatives can inhibit P-gp activity, thereby restoring cellular sensitivity to other drugs. researchgate.netnih.gov The lipophilic N-10 side chain is thought to be a key structural feature for this interaction. researchgate.net

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a nuclear protein crucial for DNA repair, particularly in the base excision repair pathway. nih.govresearchgate.net Inhibition of PARP-1 is a therapeutic strategy that can be particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). youtube.com The acridine (B1665455) nucleus has been shown to be a viable scaffold for PARP-1 inhibition, with derivatives capable of binding to the enzyme's NAD+ binding pocket, thus preventing its catalytic activity. jocpr.com

The physicochemical properties of this compound, characterized by a large, lipophilic acridone core and an alkyl chain, strongly suggest that its primary mechanism for entering cells is passive diffusion across the lipid bilayer of the cell membrane. N-substituted acridones have been successfully used as fluorescent probes that distribute across various cellular compartments, confirming their ability to readily cross biological membranes. researchgate.net While uptake can be an active, energy-dependent process for some molecules, the lipophilic nature of this compound favors a passive transport mechanism. plos.org

Cellular Pathway Perturbation and Phenotypic Responses

The interactions at the molecular level culminate in broader cellular effects, most notably the disruption of the cell cycle.

The induction of DNA damage and inhibition of topoisomerases are potent triggers for the activation of cell cycle checkpoints. frontiersin.org These checkpoints are surveillance mechanisms that halt cell cycle progression to allow time for DNA repair; if the damage is too severe, they can trigger apoptosis (programmed cell death). mdpi.com

Compounds that stabilize the topoisomerase II-DNA complex prevent the separation of daughter chromosomes after replication, typically causing cells to arrest in the G2/M phase of the cell cycle. frontiersin.orgnih.gov This arrest is mediated by complex signaling pathways, often involving the activation of ATM and Chk2 kinases in response to DNA double-strand breaks. frontiersin.org This cascade leads to the inactivation of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis, thereby preventing damaged cells from dividing. mdpi.com Studies on various cytotoxic agents, including acridone analogues, consistently demonstrate a strong induction of G2/M arrest. nih.govnih.govbiorxiv.org

Apoptosis and Programmed Cell Death Induction Pathways (Intrinsic and Extrinsic)

The cytotoxic effects of acridinone (B8587238) derivatives, including this compound, are frequently linked to their ability to induce programmed cell death, or apoptosis. nih.gov This process is a regulated cellular suicide mechanism essential for eliminating damaged or cancerous cells. Research into analogous acridinone compounds indicates that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by cellular stress, such as DNA damage or oxidative stress, which are known consequences of acridinone activity. nih.gov This leads to changes in the mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol. plos.org Cytosolic cytochrome c then associates with apoptotic protease-activating factor 1 (APAF1), forming a complex known as the apoptosome, which activates a cascade of caspase enzymes. nih.gov Key players in this pathway include the Bcl-2 family of proteins, where anti-apoptotic members like Bcl-2 and Bcl-xL are downregulated, disrupting the balance and promoting mitochondrial permeabilization. plos.org The activation of initiator caspase-9, followed by executioner caspases-3 and -7, ultimately leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), resulting in the characteristic morphological changes of apoptosis like cell shrinkage and DNA fragmentation. plos.orgnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less commonly detailed for acridinone compounds, their ability to induce cellular stress could potentially sensitize cells to extrinsic apoptotic signals. This pathway involves the activation of initiator caspase-8, which can then directly activate executioner caspases or cleave the BH3-only protein Bid to tBid, thereby amplifying the apoptotic signal through the intrinsic pathway. Studies on various acridinone derivatives confirm their capacity to induce apoptosis, as demonstrated by techniques like Annexin V-FITC/propidium iodide staining, which identifies the externalization of phosphatidylserine, an early apoptotic marker. nih.gov

Autophagy Modulation and Crosstalk with Cell Death Mechanisms

Autophagy is a cellular catabolic process involving the degradation of cytoplasmic components via the lysosome. embopress.org It is primarily a survival mechanism, allowing cells to recycle nutrients under stress. However, there is a complex and intricate crosstalk between autophagy and apoptosis, and the ultimate fate of the cell—survival or death—often depends on the balance between these two processes. nih.govresearchgate.net Acridinone compounds can influence this balance significantly.

The interaction between the anti-apoptotic protein Bcl-2 and the autophagy-initiating protein Beclin-1 is a critical point of crosstalk. embopress.org Under normal conditions, Bcl-2 binds to and inhibits Beclin-1, suppressing autophagy. researchgate.net Cellular stress induced by compounds like this compound can lead to the dissociation of this complex, freeing Beclin-1 to initiate the formation of autophagosomes and promoting autophagy. embopress.org

Conversely, apoptotic signaling can inhibit autophagy. For instance, caspases activated during apoptosis can cleave essential autophagy-related proteins (Atg), such as Atg5 and Beclin-1, thereby shutting down the autophagic process. nih.govnih.gov The cleavage of Atg5 by calpains can also generate a truncated fragment that translocates to the mitochondria and triggers cytochrome c release, directly promoting apoptosis. nih.gov Depending on the cellular context and the level of stress, autophagy can act as a pro-survival mechanism, protecting cancer cells from the drug's effects, or it can contribute to a form of programmed cell death known as autophagic cell death. nih.gov The modulation of these interconnected pathways is a key aspect of the mechanism of action for many cytotoxic agents, including acridinone derivatives. researchgate.net

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A significant mechanism underlying the biological activity of many acridinone derivatives is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components when their production overwhelms the cell's antioxidant defense systems. nih.gov

Studies on structurally related acridine chalcones have shown that these compounds can significantly increase the intracellular levels of ROS and reactive nitrogen species (RNS). nih.gov This surge in oxidants leads to several downstream cytotoxic effects. ROS can directly damage DNA, proteins, and lipids, leading to a loss of their biological function. nih.gov Lipid peroxidation, in particular, can compromise the integrity of cellular and organellar membranes.

Mitochondria are both a primary source and a major target of ROS. The overproduction of ROS can induce mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. nih.gov This not only impairs cellular energy production but is also a key step in the initiation of the intrinsic apoptotic pathway, leading to the release of cytochrome c. plos.org The central role of oxidative stress in the cytotoxicity of these compounds is often confirmed by experiments showing that the co-administration of an antioxidant, such as N-acetyl cysteine (NAC), can attenuate the drug-induced ROS production, mitochondrial dysfunction, and subsequent apoptosis. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Influence of the Acridinone Chromophore Substituents on Biological Potency and Selectivity

The biological activity of the acridinone scaffold is highly dependent on the nature and position of substituents on the core chromophore. Structure-activity relationship (SAR) studies have revealed that modifications to the tricyclic ring system can dramatically alter cytotoxic potency and selectivity against different cancer cell lines.

The electronic properties of the substituents play a crucial role. For example, the presence of an electron-donating methoxy (B1213986) group at the C2 position can result in significantly higher potency compared to a methyl or chloro group at the same position. rsc.org Furthermore, electron-donating groups at the C7 or C8 positions have also been shown to enhance activity, possibly by facilitating more effective interaction with biological targets like DNA. rsc.org The position of substitution is also critical; substituents at the C5 position have been found to have a profound effect on antileukemic activity, whereas substitutions at C7 and C8 can enhance selectivity for colon carcinoma cell lines. nih.gov The number of substituents is also a factor, as over-substitution can disrupt the optimal lipophilic-hydrophilic balance of the molecule, leading to diminished activity. nih.gov

The following table summarizes findings from various studies on substituted acridinones, illustrating the impact of chromophore modifications on biological activity.

| Compound Series | Substitution Pattern | Key Findings | Reference |

| Substituted Acridones | 2-methoxy vs. 2-methyl/2-chloro | The 2-methoxy derivative was approximately 3-fold more potent. | rsc.org |

| Substituted Acridones | 7- or 8-electron-donating group | Increased activity, possibly due to enhanced DNA interaction. | rsc.org |

| Hydroxy-10H-acridin-9-ones | 1,3-dihydroxy arrangement (with N-methyl) | Resulted in the most potent inhibitor of keratinocyte hyperproliferation. | nih.gov |

| Substituted Acridines | Substitution at C5 | Profound effect on in vitro and in vivo antileukemic activity. | nih.gov |

| Substituted Acridines | Substitution at C7 and C8 | Enhanced selectivity toward HCT-8 human colon carcinoma. | nih.gov |

Role of the N-5-Bromopentyl Side Chain in Target Recognition and Binding Affinity

First, the length and flexibility of the alkyl chain are important. A five-carbon (pentyl) linker provides sufficient length and conformational flexibility to allow the acridinone core to position itself optimally within a binding site, such as a DNA intercalation pocket or an enzyme's active site. SAR studies on related N-substituted acridones have shown that varying the length of the N10-alkyl chain can significantly impact cytotoxicity. For instance, benzyl (B1604629) substitution at the N10 position has been shown to yield keratinocyte growth inhibitory activity in the low micromolar range. nih.gov

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

In the study of pharmacologically active compounds, the three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can profoundly influence biological activity. For the compound This compound , an analysis of its structure reveals that it is an achiral molecule. This is because it does not possess a stereocenter, which is typically a carbon atom bonded to four different substituent groups, nor does it exhibit other forms of chirality such as axial or planar chirality. Consequently, in its isolated form, This compound does not have enantiomers, which are non-superimposable mirror images of each other.

However, the principles of stereochemistry become highly relevant when considering the development of analogs based on this acridone scaffold. The introduction of a chiral center, for instance by adding a substituent to the pentyl chain or to the acridone ring system, would result in a chiral molecule. Such a modification would lead to the existence of a pair of enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity. These differences arise because biological systems, including enzymes and receptors, are themselves chiral. This chirality of biological targets often leads to stereoselective interactions, where one enantiomer fits the binding site more effectively than the other, akin to a left hand fitting better into a left-handed glove.

Should chiral analogs of This compound be synthesized, it would be imperative to investigate the biological activity of the individual enantiomers. The enantiomer that exhibits the desired therapeutic effect is termed the eutomer, while the less active one is known as the distomer. In some cases, the distomer may be inactive, but in others, it could contribute to undesirable side effects or even have a different pharmacological profile altogether. Therefore, the enantiomeric purity of a chiral drug candidate can be a critical determinant of its efficacy and safety. The use of a single, more active enantiomer can potentially lead to a better therapeutic index by maximizing the desired effects and minimizing off-target or adverse effects.

Rational Design Principles Derived from SAR Data for Analog Development

The development of new therapeutic agents from a lead compound like This compound is guided by rational design principles derived from Structure-Activity Relationship (SAR) studies. Although specific SAR data for this particular compound is not extensively available in the public domain, general principles for the N-10 substituted acridone class can be extrapolated from existing research on analogous compounds to guide future analog development.

The acridone scaffold is a privileged structure in medicinal chemistry, known for its ability to intercalate with DNA and inhibit enzymes like topoisomerase. Modifications at the N-10 position have been shown to significantly influence the biological activity of these compounds.

Key Principles for Analog Development:

Nature of the N-10 Substituent: The alkyl chain at the N-10 position is a key modifiable site. Research on other 10-substituted acridones has shown that the nature of this substituent is critical for activity. For example, the introduction of aromatic rings, such as a benzyl group, at the 10-position has been shown to confer potent inhibitory activity against keratinocyte growth in the low micromolar range. nih.gov The 5-bromopentyl chain of the title compound offers a flexible linker that can be modified.

Chain Length and Flexibility: Varying the length of the alkyl chain could optimize interactions with the target protein. A shorter or longer chain might position the acridone core more favorably within a binding pocket.

Introduction of Functional Groups: The terminal bromine atom is a reactive handle that allows for the introduction of various functional groups. Replacing the bromine with amines, thiols, alcohols, or other moieties could lead to new interactions with the biological target, potentially increasing affinity and selectivity. For instance, adding basic amine groups could enhance DNA interaction or solubility.

Substitution on the Acridone Ring: The aromatic rings of the acridone core are amenable to substitution. The placement of electron-donating or electron-withdrawing groups, as well as hydrogen bond donors or acceptors, can modulate the electronic properties of the molecule and its interaction with biological targets. Studies on other acridone derivatives have demonstrated that the orientation and spatial topology of substituents on the acridone ring significantly contribute to their bioactivity. nih.gov For example, a 1,3-dihydroxy arrangement on the acridone scaffold, in combination with an N-methyl group, resulted in a potent inhibitor of keratinocyte hyperproliferation. nih.gov

The table below summarizes some of the rational design principles derived from SAR data of related N-10 substituted acridones that could be applied to the development of analogs of This compound .

| Molecular Scaffold Modification | Design Principle | Potential Effect on Activity | Reference |

| N-10 Position | Introduction of aromatic moieties (e.g., benzyl) | Can lead to potent inhibitory activity in the low micromolar range. | nih.gov |

| Variation of alkyl chain length | Optimizes positioning within the target binding site. | ||

| Introduction of terminal functional groups (e.g., amines) | Can introduce new binding interactions and improve properties like solubility. | ||

| Acridone Ring | Addition of hydroxyl groups (e.g., 1,3-dihydroxy) | In combination with N-alkylation, can result in high potency. | nih.gov |

| Introduction of various substituents | The spatial arrangement and orientation of these groups are critical for bioactivity. | nih.gov |

By systematically applying these principles, new analogs of This compound can be designed with potentially enhanced potency, selectivity, and improved drug-like properties.

Following a comprehensive search for scientific literature on the chemical compound This compound , it has been determined that there is insufficient publicly available data to construct the detailed article on its preclinical pharmacological evaluation as requested.

Extensive searches were conducted to find information pertaining to the specified outline, including:

In vitro cellular efficacy and selectivity profiling

Antiproliferative activity and mechanistic resistance studies

Cytotoxicity assessments in primary versus cancer cell lines

Live-cell imaging and high-content screening

In vivo proof-of-concept studies, including xenograft and syngeneic models

Pharmacodynamic biomarker analysis

The search did not yield any specific studies, data tables, or detailed research findings for "this compound." The information available in the public domain is for other related acridone derivatives or describes general methodologies not specific to this compound.

Therefore, in adherence to the instructions to focus solely on "this compound" and to ensure scientific accuracy, the requested article cannot be generated at this time due to the absence of foundational research data.

Preclinical Pharmacological Evaluation and Mechanistic in Vitro and in Vivo Studies

Pharmacokinetic and Drug Metabolism Studies in Non-Human Systems

Comprehensive pharmacokinetic and drug metabolism studies are crucial for the development of any potential therapeutic agent. However, for 10-(5-Bromopentyl)acridin-9(10H)-one, such data is not available in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

No studies have been published that characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal models. Information regarding its bioavailability, volume of distribution, metabolic pathways, and routes of elimination has not been reported.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes

Investigations into the metabolic stability of this compound using in vitro systems such as hepatic microsomes or hepatocytes have not been published. Consequently, there is no information on its rate of metabolism or the identity of any potential metabolites.

Elucidation of Enzyme Induction/Inhibition Profiles in Preclinical Models

There is no available data on the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 family. This information is critical for assessing the potential for drug-drug interactions, but studies in this area have not been made public.

Computational Chemistry and in Silico Approaches for 10 5 Bromopentyl Acridin 9 10h One Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iajpr.com For 10-(5-Bromopentyl)acridin-9(10H)-one, this would involve modeling its interaction with a biological target, such as an enzyme or a DNA sequence. The planar structure of the acridinone (B8587238) core is known to facilitate intercalation with DNA and RNA. researchgate.net Docking studies on similar acridinone derivatives have been used to investigate their binding affinity and mode of interaction with targets like topoisomerase IIα, a key enzyme in DNA replication and a common target for anticancer drugs. nih.govijpsjournal.com Such studies can reveal crucial information about the binding energy and the specific amino acid residues or nucleotides involved in the interaction. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. mdpi.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. ijpsjournal.comtbzmed.ac.ir For this compound, an MD simulation could elucidate the stability of its interaction with a target protein, providing data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to assess the complex's stability. nih.gov

| Computational Method | Application to this compound | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity to biological targets (e.g., enzymes, DNA). iajpr.com | Identification of potential binding sites, interaction modes, and binding energy. mdpi.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of the ligand-target complex over time. mdpi.com | Understanding conformational changes, interaction stability (RMSD, RMSF), and solvent effects. ijpsjournal.comtbzmed.ac.irnih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. researchgate.net These calculations can provide a wealth of information about this compound, including its electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential. zzylchem.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. zzylchem.com

Furthermore, these calculations can determine various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. This information is valuable for predicting how the molecule will behave in different chemical environments and its potential to participate in various reactions. zzylchem.com For acridinone derivatives, understanding the electronic properties is crucial for applications in materials science, such as in the development of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). rsc.org

| Quantum Chemical Parameter | Significance for this compound |

|---|---|

| HOMO/LUMO Energies | Determine the molecule's electron-donating and accepting abilities and its electronic transition properties. zzylchem.com |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and optical properties. zzylchem.com |

| Electrostatic Potential Map | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Reactivity Descriptors | Provide quantitative measures of chemical reactivity, such as hardness and electronegativity. zzylchem.com |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wisdomlib.org For acridinone derivatives, QSAR studies have been successfully used to predict their antitumor activity. nih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. nih.gov

By developing a QSAR model for a series of acridinone analogs, it would be possible to predict the biological activity of this compound. Descriptors such as lipophilicity (log P), molar refractivity, and electronic parameters have been shown to be important for the activity of acridinone derivatives. nih.govhkbpublications.com The resulting QSAR models can be powerful predictive tools in the early stages of drug discovery, helping to prioritize compounds for synthesis and experimental testing. wisdomlib.org

In Silico ADMET Prediction and Molecular Property Optimization (Excluding human data, focusing on theoretical predictions)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early assessment of a compound's drug-likeness. nih.govslideshare.net Various computational models and software can predict these properties for this compound based on its chemical structure. These predictions can help to identify potential liabilities, such as poor absorption or potential toxicity, at an early stage. audreyli.com

For instance, theoretical predictions for acridinone derivatives have been used to assess properties like bioavailability and blood-brain barrier penetration. ijpsjournal.comresearchgate.net By analyzing the in silico ADMET profile of this compound, medicinal chemists can make informed decisions about how to optimize its structure to improve its pharmacokinetic properties. This process of molecular property optimization is a key aspect of modern drug design. nih.gov

De Novo Design and Virtual Screening for Novel Acridinone Analogs

De novo design and virtual screening are powerful computational strategies for discovering new molecules with desired biological activities. unipi.it Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. scispace.com For the acridinone scaffold, virtual screening could be used to identify new derivatives with improved activity against a specific target. nih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity for a target. Starting with the this compound scaffold, de novo design algorithms could suggest modifications to the structure that would enhance its biological activity or improve its ADMET properties. These computational approaches significantly accelerate the discovery of new and potent acridinone-based therapeutic agents. unipi.it

Advanced Research Applications and Future Directions for Acridinone Based Compounds

Development of 10-(5-Bromopentyl)acridin-9(10H)-one as a Chemical Probe for Biological Processes

Currently, there is no specific information available detailing the development or use of this compound as a chemical probe for biological processes. Chemical probes are powerful tools for validating the roles of proteins in cellular functions and disease. nih.gov While the acridinone (B8587238) framework is of interest in medicinal chemistry, the functionalization with a 5-bromopentyl chain has not been explicitly studied for the purpose of creating a selective chemical probe according to the provided search results.

Rational Combination Therapy Strategies Based on Mechanistic Synergism

There is no available research data on the use of this compound in rational combination therapy strategies. Such studies would require a detailed understanding of its mechanism of action, which is not provided in the search results.

Exploration of New Therapeutic Areas Beyond Initial Indications

While the broader acridinone class has been explored for various therapeutic applications, specific studies on this compound are lacking. The general acridinone scaffold has shown potential in several areas:

Antimalarial: Acridone (B373769) derivatives have been developed as potent agents against both blood-stage and liver-stage malaria parasites. nih.gov Some next-generation compounds have demonstrated the potential for radical cure and effectiveness against artemisinin-resistant strains. nih.gov

Antiviral & Anti-neurodegenerative: The 9-acridone framework is noted for its potential antiviral and anti-neurodegenerative activities, though specific mechanisms and lead compounds are diverse. nih.gov

Anticancer: The ability of planar acridinone structures to intercalate with DNA forms the basis of their investigation as antitumor agents. nih.govsemanticscholar.org Various derivatives have been synthesized and tested for antiproliferative activity, with some acting as potent inhibitors of tubulin polymerization. nih.gov

The specific therapeutic potential of this compound in these or other areas has not been specifically elucidated in the provided search results.

Q & A

Q. How can researchers optimize the synthesis of 10-(5-Bromopentyl)acridin-9(10H)-one for reproducibility and yield?

Methodological Answer:

- Step 1 : Start with acridin-9(10H)-one as the core scaffold. Introduce the 5-bromopentyl side chain via nucleophilic substitution or alkylation. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Step 2 : Optimize reaction conditions (temperature, time, molar ratios) using Design of Experiments (DoE) to balance yield and purity. For example, microwave-assisted synthesis (e.g., 80°C, 30 min) improves reaction efficiency compared to conventional heating .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Validation : Confirm structure using H/C NMR and HRMS. Compare spectral data with literature values for acridinone derivatives .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy : Use H NMR to confirm the presence of the bromopentyl chain (δ 3.4–3.6 ppm for Br–CH protons) and aromatic acridinone protons (δ 7.5–8.5 ppm). C NMR identifies carbonyl (C=O, ~180 ppm) and quaternary carbons .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and isotopic pattern for bromine .

- Secondary Techniques :

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize assays based on acridinone’s known roles (e.g., intercalation, topoisomerase inhibition). Test antibacterial or anticancer activity .

- In Vitro Assays :

- Data Interpretation : Compare activity to unmodified acridinone to assess the bromopentyl group’s impact .

Advanced Research Questions

Q. What mechanistic insights are needed to explain unexpected reactivity in acridinone functionalization?

Methodological Answer:

- Hypothesis Testing : If alkylation yields side products (e.g., dimerization), use DFT calculations to model transition states and identify steric/electronic barriers .

- Experimental Probes :

- Contradiction Resolution : If data conflicts with literature, re-examine solvent effects (e.g., DMF vs. THF) or catalyst choice (e.g., Pd vs. Cu) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Variable Design : Modify substituents (e.g., alkyl chain length, halogen type) and compare bioactivity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like DNA or enzymes .

- Data Triangulation : Cross-validate SAR trends with in vitro assays, crystallography (if available), and QSAR models .

Q. What advanced techniques resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.